

A Comparative Analysis of Cilazapril and Enalapril in Preclinical Models of Hypertension

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Compound of Interest

Compound Name: *Cilazapril*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, **cilazapril** and enalapril, in the management of hypertension. The information presented herein is collated from various preclinical studies, with a focus on quantitative data, experimental methodologies, and mechanistic pathways to assist researchers in making informed decisions in drug discovery and development.

Executive Summary

Cilazapril and enalapril are both effective ACE inhibitors used in the treatment of hypertension. Preclinical evidence suggests that **cilazapril** is a more potent and longer-acting ACE inhibitor than enalapril. Both drugs are prodrugs, converted to their active metabolites, **cilazaprilat** and enalaprilat, respectively. **Cilazaprilat** demonstrates a higher potency in inhibiting ACE and a slower rate of recovery of ACE activity compared to enalaprilat. This translates to a prolonged antihypertensive effect in various animal models of hypertension.

Comparative Efficacy and Potency

Preclinical studies in rats, dogs, and cats have consistently demonstrated the superior potency of **cilazapril** over enalapril in ACE inhibition and blood pressure reduction.

Data Summary: **Cilazapril** vs. Enalapril in Preclinical Models

Parameter	Cilazapril	Enalapril	Animal Model	Citation
ACE Inhibition Potency				
In vitro IC50 (rabbit lung ACE)	1.9 nM (cilazaprilat)	-	-	[1][2]
Oral Dose for ~76% Plasma ACE Inhibition	0.1 mg/kg	0.25 mg/kg	Rat	[1][2]
Relative Potency (Oral/IV)	2-4.5x more potent	-	Rat (conscious), Dog (anesthetized)	[1][2]
Angiotensin I Pressor Response Inhibition	1.5x more potent (cilazaprilat vs. enalaprilat)	-	Rat (anesthetized)	[1][2]
Rate of Recovery of Plasma ACE Activity	5-6% per hour	10% per hour	Rat	[1][2]
Antihypertensive Effect				
Systolic Blood Pressure Reduction (max)	110 mm Hg (30 mg/kg daily)	-	Spontaneously Hypertensive Rat	[1][2]
Systolic Blood Pressure Reduction (max)	39 ± 6 mm Hg (10 mg/kg twice daily)	-	Renal Hypertensive Dog (volume-depleted)	[1][2]
Mean Arterial Pressure Reduction	Dose-dependent decrease (0.1 & 0.3 mg/kg)	-	Cat	[1][2]

Pharmacokinetic

s

Oral

Bioavailability

98%

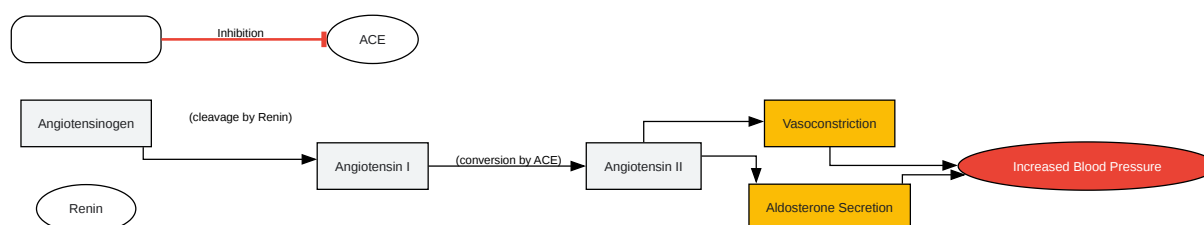
60-70%

Rat

[\[1\]](#)[\[3\]](#)

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Cilazapril and enalapril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, these drugs reduce the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.



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Caption: Mechanism of action of **Cilazapril** and Enalapril within the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

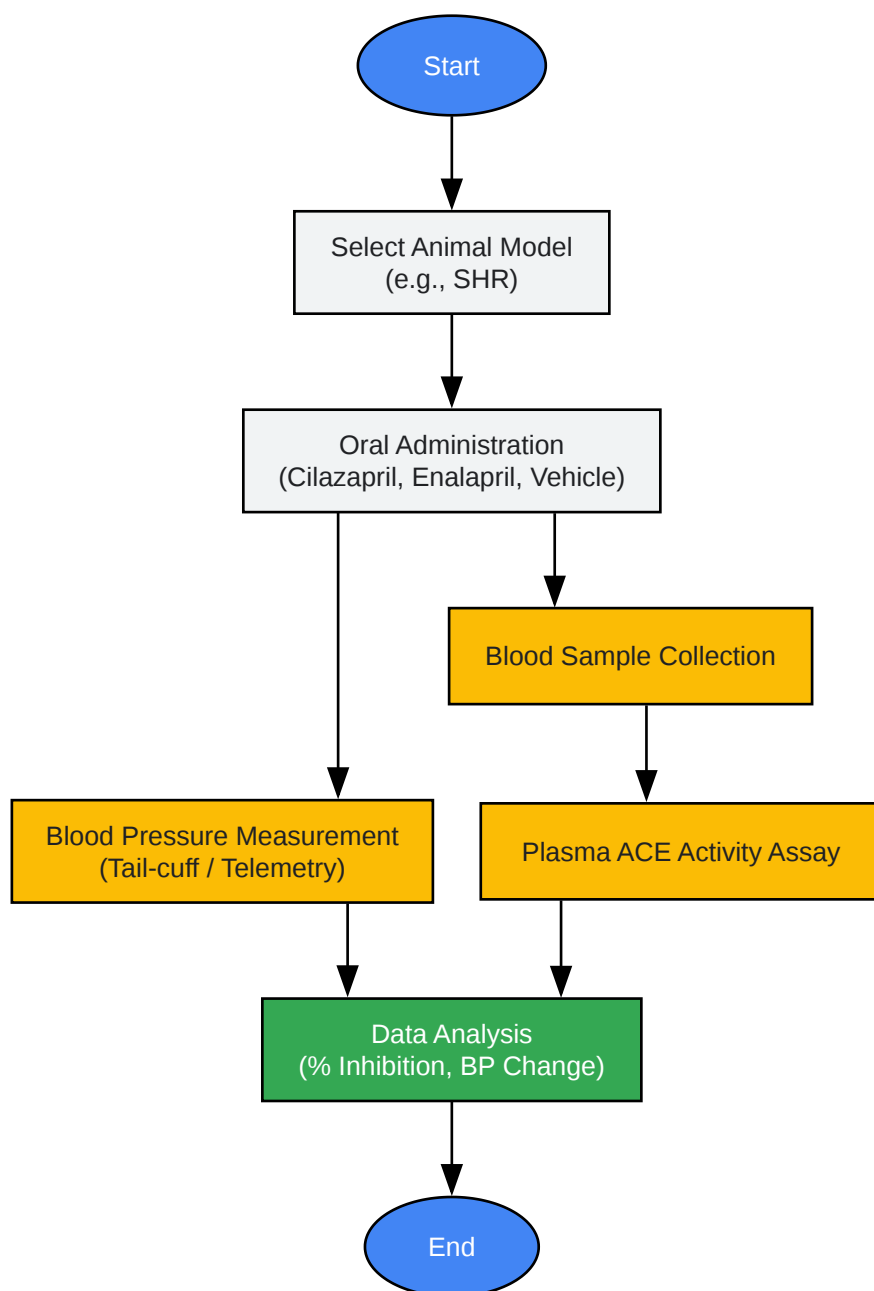
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies. Specific details may vary between individual studies.

1. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

- **Animal Model:** Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.
- **Drug Administration:** **Cilazapril** (e.g., 30 mg/kg) or enalapril administered orally (p.o.) once daily. A vehicle control group receives the same volume of the vehicle (e.g., water, saline).
- **Blood Pressure Measurement:** Systolic blood pressure and heart rate are measured at regular intervals (e.g., 2, 4, 8, 24 hours post-dose) using the tail-cuff method in conscious, restrained rats. For continuous monitoring, radiotelemetry may be employed.
- **Duration:** The study can be acute (single dose) or chronic (daily dosing for several weeks) to assess both immediate and long-term antihypertensive effects.

2. In Vivo ACE Inhibition in Conscious Rats

- **Animal Model:** Normotensive or hypertensive rat strains.
- **Drug Administration:** Single oral doses of **cilazapril**, enalapril, or vehicle.
- **Plasma ACE Activity Measurement:** Blood samples are collected at various time points post-dosing. Plasma is separated, and ACE activity is determined ex vivo using a spectrophotometric or fluorometric assay. The substrate for ACE (e.g., hippuryl-histidyl-leucine) is incubated with the plasma, and the rate of product formation is measured.
- **Data Analysis:** The percentage inhibition of ACE activity is calculated by comparing the activity in drug-treated animals to that in vehicle-treated controls.



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